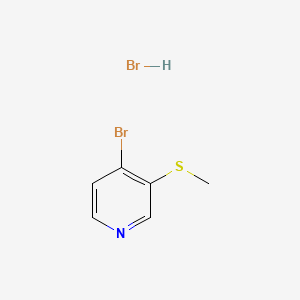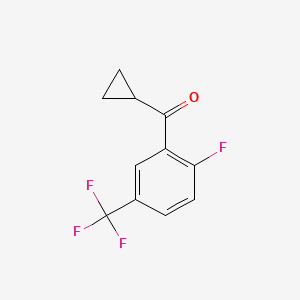
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the third position, a but-3-en-1-yl group attached to the nitrogen atom, and a methoxy group at the fifth position of the aniline ring. These structural features make it a valuable intermediate in organic synthesis and various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline typically involves the following steps:
N-Alkylation: The attachment of the but-3-en-1-yl group to the nitrogen atom of the aniline ring can be carried out using an alkylating agent such as but-3-en-1-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(but-3-en-1-yl)-4-methoxyaniline: Similar structure but with the methoxy group at the fourth position.
3-Bromo-N-(but-3-en-1-yl)-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
3-Bromo-N-(but-3-en-1-yl)-5-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline is unique due to the specific positioning of the bromine, but-3-en-1-yl, and methoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
3-bromo-N-but-3-enyl-5-methoxyaniline |
InChI |
InChI=1S/C11H14BrNO/c1-3-4-5-13-10-6-9(12)7-11(8-10)14-2/h3,6-8,13H,1,4-5H2,2H3 |
Clé InChI |
BZSKEZRGBITANI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NCCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


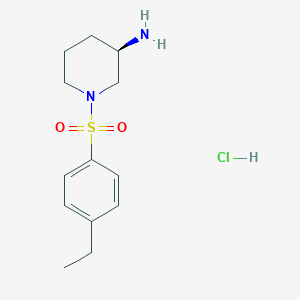
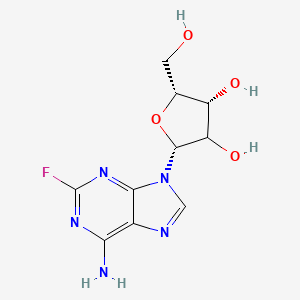
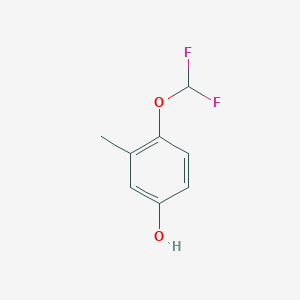
![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
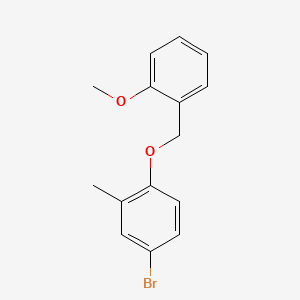
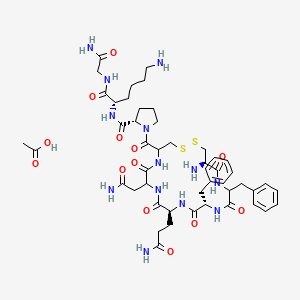
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)


![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
